N-benzyl-3-nitro-N-phenylbenzamide: Structural Dynamics, Synthesis, and Bioreductive Applications
N-benzyl-3-nitro-N-phenylbenzamide: Structural Dynamics, Synthesis, and Bioreductive Applications
Executive Summary & Structural Rationale
N-benzyl-3-nitro-N-phenylbenzamide (CAS: 1011575-16-8) is a highly functionalized tertiary amide characterized by a central benzamide core substituted with a benzyl group, a phenyl group, and a meta-nitro moiety[1]. In the realm of drug discovery and synthetic organic chemistry, compounds of this class serve as critical building blocks and pharmacophores[2]. The tertiary amide bond provides exceptional proteolytic stability, while the nitroaromatic ring acts as a bioreductive trigger, making it an ideal candidate for prodrug design targeting hypoxic tumor microenvironments or specific bacterial strains[3].
This technical guide provides a comprehensive analysis of its physicochemical properties, establishes a self-validating synthetic protocol, and explores the mechanistic pathways governing its biological reduction.
Physicochemical Profiling & Molecular Descriptors
Understanding the physicochemical properties of N-benzyl-3-nitro-N-phenylbenzamide is crucial for predicting its pharmacokinetic behavior and optimizing downstream assays. The presence of three aromatic rings imparts significant lipophilicity, while the nitro and amide groups provide localized polarity.
Quantitative Data Summary
| Property | Value | Mechanistic Implication |
| CAS Number | 1011575-16-8[1] | Unique chemical identifier for procurement and literature tracking. |
| Molecular Formula | C₂₀H₁₆N₂O₃[4] | Defines the atomic composition and isotopic distribution. |
| Molecular Weight | 332.35 g/mol [4] | Falls well within Lipinski's Rule of 5 for oral bioavailability. |
| Standard Purity | ≥97% - 98%[1][5] | Required threshold for reproducible biological and analytical assays. |
| H-Bond Donors | 0 | The tertiary amide lacks an N-H bond, enhancing membrane permeability. |
| H-Bond Acceptors | 3 (Amide O, Nitro O₂) | Facilitates target binding via dipole interactions. |
| Topological Polar Surface Area (TPSA) | ~66.13 Ų | Optimal for intestinal absorption; potentially limits blood-brain barrier (BBB) penetration. |
Synthetic Methodology: Schotten-Baumann Acylation
The construction of the tertiary amide core is most efficiently achieved via a modified Schotten-Baumann reaction. This protocol relies on the nucleophilic acyl substitution of 3-nitrobenzoyl chloride by the secondary amine, N-benzylaniline.
Step-by-Step Protocol & Causality
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Preparation & Solvation :
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Action: Dissolve 1.0 equivalent of N-benzylaniline and 1.5 equivalents of Triethylamine (Et₃N) in anhydrous Dichloromethane (DCM).
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Causality: DCM is chosen as an aprotic, non-nucleophilic solvent that readily solubilizes both aromatic reactants without competing for the acyl chloride.
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Thermal Regulation :
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Action: Purge the reaction flask with N₂ and cool to 0°C using an ice bath.
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Causality: The subsequent acylation is highly exothermic. Starting at 0°C prevents thermal degradation of the acyl chloride and suppresses the formation of unwanted ketene byproducts.
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Activation & Coupling :
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Action: Add 1.1 equivalents of 3-nitrobenzoyl chloride dropwise over 15 minutes.
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Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile, ensuring the secondary amine attacks the carbonyl carbon selectively. Et₃N acts as an acid scavenger; without it, the generated HCl would protonate N-benzylaniline, rendering it non-nucleophilic and prematurely halting the reaction.
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Reaction Maturation :
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Action: Remove the ice bath, allowing the mixture to warm to room temperature, and stir for 4–6 hours.
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Self-Validation (TLC Monitoring) :
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Action: Spot the reaction mixture against starting materials on a silica TLC plate (Eluent: Hexanes/EtOAc 7:3).
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Validation: The complete disappearance of the N-benzylaniline spot and the emergence of a new, UV-active spot with a higher retention factor ( Rf ) confirms the successful formation of the lipophilic tertiary amide.
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Workup & Purification :
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Action: Quench with 1M aqueous HCl, wash with saturated NaHCO₃, and extract with DCM. Dry the organic layer over Na₂SO₄ and purify via flash chromatography.
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Synthetic workflow for N-benzyl-3-nitro-N-phenylbenzamide via Schotten-Baumann coupling.
Mechanistic Insights: Bioreductive Activation
The meta-nitro group of N-benzyl-3-nitro-N-phenylbenzamide is not merely a structural placeholder; it is a highly reactive moiety in specific biological contexts. Nitroaromatic compounds are well-documented substrates for nitroreductases —flavoenzymes found predominantly in bacteria and upregulated in certain hypoxic mammalian tumor cells[3].
The Reduction Pathway
The biological reduction of the nitro group ( −NO2 ) to an amine ( −NH2 ) fundamentally alters the electronic and steric properties of the molecule, often converting a benign prodrug into an active cytotoxic agent[3][6].
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Initial Reduction : The nitroreductase enzyme, utilizing NAD(P)H as an electron donor, facilitates a 2-electron transfer to the nitro group, forming a transient nitroso intermediate (Ar-NO)[3].
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Hydroxylamino Formation : A subsequent 2-electron reduction rapidly converts the nitroso species into a hydroxylamino derivative (Ar-NHOH)[3]. In many bacterial systems, this is a stable end-product that can cause DNA damage via nucleophilic addition[7].
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Final Amine Generation : Depending on the specific reductase and the redox potential of the microenvironment, a final 2-electron reduction yields the fully reduced amino metabolite (Ar-NH₂)[3][8]. This dramatic shift from a strongly electron-withdrawing nitro group to an electron-donating amino group can trigger self-immolative linker cleavage in advanced prodrug designs[6].
Stepwise bioreductive activation pathway of nitroaromatic pharmacophores.
Analytical Characterization Workflows
To ensure the structural integrity of synthesized or procured N-benzyl-3-nitro-N-phenylbenzamide[1], rigorous analytical characterization is mandatory.
LC-MS (Liquid Chromatography-Mass Spectrometry) Protocol
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Sample Preparation : Dissolve 1 mg of the analyte in 1 mL of HPLC-grade Acetonitrile to ensure complete solvation of the lipophilic core.
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Chromatography : Inject 5 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
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Mobile Phase & Causality : Utilize a gradient elution of Water and Acetonitrile, both spiked with 0.1% Formic Acid . Causality: Formic acid acts as a crucial proton source. It lowers the pH, ensuring the analyte is readily protonated at the electrospray ionization (ESI) source, which drastically enhances the signal-to-noise ratio in positive ion mode.
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Self-Validation : The system is validated by the detection of the [M+H]+ pseudomolecular ion at m/z 333.1 . Furthermore, the isotopic distribution pattern must align with the natural abundance of the C20H16N2O3 formula, confirming the absence of halogenated impurities.
References
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Reduction of polynitroaromatic compounds: the bacterial nitroreductases Source: Oxford Academic (FEMS Microbiology Reviews) URL:[Link]
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Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts Source: Chemical Reviews (ACS Publications) URL:[Link]
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A Nitroreductase‐Activatable Lapachol Against Bacillus subtilis Unveils Antimicrobial Specificity Source: PMC (National Institutes of Health) URL:[Link]
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Characterization of a Nitroreductase with Selective Nitroreduction Properties in the Food and Intestinal Lactic Acid Bacterium Lactobacillus plantarum WCFS1 Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL:[Link]
Sources
- 1. CAS:1011575-16-8, N-Benzyl-3-nitro-N-phenylbenzamide-毕得医药 [bidepharm.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. CAS:1011575-16-8, N-Benzyl-3-nitro-N-phenylbenzamide-毕得医药 [bidepharm.com]
- 5. N-苄基-3-硝基-N-苯基苯甲酰胺 -通用试剂-实验室试剂-产品中心-中国标准物质信息网 [gbw123.com]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
